Methyl 2-[(5-methyl-1-propan-2-ylpyrazol-3-yl)amino]acetate
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Overview
Description
Methyl 2-[(5-methyl-1-propan-2-ylpyrazol-3-yl)amino]acetate is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
The synthesis of Methyl 2-[(5-methyl-1-propan-2-ylpyrazol-3-yl)amino]acetate typically involves the reaction of 5-methyl-1-propan-2-ylpyrazole with methyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Methyl 2-[(5-methyl-1-propan-2-ylpyrazol-3-yl)amino]acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions where the ester group can be replaced by other nucleophiles such as amines or thiols.
Scientific Research Applications
Methyl 2-[(5-methyl-1-propan-2-ylpyrazol-3-yl)amino]acetate has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex pyrazole derivatives with potential biological activities.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of Methyl 2-[(5-methyl-1-propan-2-ylpyrazol-3-yl)amino]acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects . Further research is needed to fully elucidate the molecular targets and pathways involved.
Comparison with Similar Compounds
Methyl 2-[(5-methyl-1-propan-2-ylpyrazol-3-yl)amino]acetate can be compared with other pyrazole derivatives such as:
Methyl 2-[(5-methyl-1H-pyrazol-3-yl)amino]acetate: Similar in structure but lacks the propan-2-yl group, which may affect its biological activity.
Ethyl 2-[(5-methyl-1-propan-2-ylpyrazol-3-yl)amino]acetate: Similar structure with an ethyl ester group instead of a methyl ester, which may influence its reactivity and solubility.
Methyl 2-[(5-methyl-1-phenylpyrazol-3-yl)amino]acetate: Contains a phenyl group instead of a propan-2-yl group, potentially altering its pharmacological properties.
Properties
IUPAC Name |
methyl 2-[(5-methyl-1-propan-2-ylpyrazol-3-yl)amino]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O2/c1-7(2)13-8(3)5-9(12-13)11-6-10(14)15-4/h5,7H,6H2,1-4H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUPPVDJDLOMRFW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(C)C)NCC(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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